N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide
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Overview
Description
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The tosylpyrrolidine moiety can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the oxadiazole ring and the tosylpyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide involves its interaction with various molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of cancer cell growth, reduction of inflammation, and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl)-2-(1H-indol-3-yl)acetamide
- 3,5-dichloro-N-(3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl)benzenesulfonamide
Uniqueness
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide is unique due to its specific combination of the oxadiazole ring and the tosylpyrrolidine moiety. This combination imparts distinct biological activities and chemical properties, making it a valuable compound for various applications .
Biological Activity
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide is a novel compound belonging to the class of oxadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, and mechanisms of action based on recent studies.
Synthesis
The synthesis of this compound typically involves the formation of the oxadiazole ring followed by the introduction of the tosylpyrrolidine moiety. Various methods have been reported for synthesizing oxadiazole derivatives, including:
- Cyclization of hydrazides with carboxylic acid derivatives.
- Aza-Wittig reactions , which allow for the efficient formation of oxadiazole rings in a one-pot synthesis approach.
These methods can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice.
Antimicrobial Activity
The oxadiazole scaffold is known for its significant antimicrobial properties. Studies have shown that similar compounds exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The proposed mechanism involves inhibition of bacterial enzymes critical for growth and survival .
Anticancer Activity
Recent research highlights the anticancer potential of this compound through various mechanisms:
- Inhibition of Thymidylate Synthase : This enzyme is crucial for DNA synthesis. Compounds structurally similar to N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine have shown significant inhibitory effects on thymidylate synthase with IC50 values comparable to established chemotherapeutics .
- Induction of Apoptosis : Some related oxadiazole derivatives have been reported to induce apoptosis in cancer cell lines by downregulating anti-apoptotic proteins such as Bcl-2 .
- Cell Line Studies : In vitro studies have demonstrated that derivatives exhibit cytotoxicity against various cancer cell lines (e.g., MCF-7 and HCT116) with IC50 values indicating promising therapeutic efficacy .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is influenced by their structural features. The presence of specific substituents on the oxadiazole ring and the nature of the attached moieties (e.g., tosyl or pyrrolidine groups) can significantly enhance their potency. For instance:
Compound | Structure | IC50 (µM) | Activity |
---|---|---|---|
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine | Structure | TBD | Anticancer |
Similar Oxadiazole Derivative | Structure | 0.275 | Anticancer |
Standard Drug (Erlotinib) | Structure | 0.417 | Anticancer |
Case Studies
Several case studies have explored the potential applications of oxadiazoles in medicine:
- Alam et al. (2022) : Investigated a series of 1,3,4-oxadiazole derivatives demonstrating significant anticancer activity against MCF-7 cells with IC50 values indicating superior efficacy compared to standard treatments like Doxorubicin .
- Ribeiro et al. (2023) : Reported on compounds with 1,3,4-oxadiazole groups showing promising results in inhibiting cancer cell proliferation through multiple pathways including thymidylate synthase inhibition .
Properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-14-9-11-16(12-10-14)29(26,27)24-13-5-8-17(24)18(25)21-20-23-22-19(28-20)15-6-3-2-4-7-15/h9-12,15,17H,2-8,13H2,1H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYICIYYEGZWPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NN=C(O3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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